molecular formula C6H10F2O B15336538 1-Ethyl-3,3-difluorocyclobutanol

1-Ethyl-3,3-difluorocyclobutanol

Cat. No.: B15336538
M. Wt: 136.14 g/mol
InChI Key: TZYFOBUGSGLQJD-UHFFFAOYSA-N
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Description

1-Ethyl-3,3-difluorocyclobutanol is an organic compound with the molecular formula C6H10F2O It is a derivative of cyclobutanol, where two hydrogen atoms on the cyclobutane ring are replaced by fluorine atoms, and an ethyl group is attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3,3-difluorocyclobutanol can be synthesized through several methods. One common approach involves the reaction of chlorobutanone with hydrogen fluoride to produce fluorobutanone, which is then treated with a base such as an alkali metal hydroxide to yield 3,3-difluorocyclobutanone. This intermediate can be further reacted with ethylating agents to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3,3-difluorocyclobutanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-Ethyl-3,3-difluorocyclobutanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-3,3-difluorocyclobutanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Ethyl-3,3-difluorocyclobutanol can be compared with other similar compounds, such as:

    3,3-Difluorocyclobutanol: Lacks the ethyl group, which can affect its chemical properties and reactivity.

    1-Ethylcyclobutanol: Does not have fluorine atoms, resulting in different stability and reactivity profiles.

    Cyclobutanol: The parent compound without any substituents, serving as a baseline for comparison.

The uniqueness of this compound lies in the combination of the ethyl group and fluorine atoms, which confer distinct chemical and physical properties .

Properties

Molecular Formula

C6H10F2O

Molecular Weight

136.14 g/mol

IUPAC Name

1-ethyl-3,3-difluorocyclobutan-1-ol

InChI

InChI=1S/C6H10F2O/c1-2-5(9)3-6(7,8)4-5/h9H,2-4H2,1H3

InChI Key

TZYFOBUGSGLQJD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(C1)(F)F)O

Origin of Product

United States

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